molecular formula C34H39N5O3 B2621613 2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034392-23-7

2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2621613
CAS No.: 2034392-23-7
M. Wt: 565.718
InChI Key: CWPUMJBSZMQARE-UHFFFAOYSA-N
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Description

2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a sophisticated chemical compound designed for advanced pharmacological research, particularly in the field of oncology. Its structure integrates a 1,8-naphthalimide moiety, a well-known scaffold for DNA intercalation and topoisomerase II inhibition source , with a 3,9-diazabicyclo[3.3.1]nonane pharmacophore, which is frequently employed in ligands targeting G-protein coupled receptors (GPCRs) and often associated with antitumor activity source . The presence of the piperazine linker enhances molecular flexibility and solubility, which can improve pharmacokinetic properties. This molecular architecture suggests a potential dual mechanism of action, potentially combining DNA damage with the disruption of key cellular signaling pathways. Consequently, this compound is a valuable tool for researchers investigating novel chemotherapeutic agents, studying apoptosis induction, and exploring the complex interplay between different cell death mechanisms in various cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O3/c40-31(39-27-11-6-12-28(39)23-37(22-27)21-25-7-2-1-3-8-25)24-36-17-15-35(16-18-36)19-20-38-33(41)29-13-4-9-26-10-5-14-30(32(26)29)34(38)42/h1-5,7-10,13-14,27-28H,6,11-12,15-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPUMJBSZMQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be analyzed to understand its properties and interactions. Here is a summary of its chemical properties:

PropertyValue
Molecular FormulaC23H30N4O3
Molecular Weight402.51 g/mol
IUPAC NameThis compound
LogP4.5
SolubilitySoluble in DMSO

The compound acts primarily through modulation of neurotransmitter systems. It has been identified as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation enhances cognitive functions and may have therapeutic implications for cognitive disorders.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities against various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
LASCPC-01 (pancreatic)0.47>190 (compared to PC-3)
U87 (glioblastoma)0.75Not specified
MCF7 (breast cancer)0.60Not specified

These findings suggest that the compound could be developed as a potential therapeutic agent for treating specific types of cancer.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promising neuroprotective effects in preclinical models:

  • Cognitive Enhancement : Studies have demonstrated that it can improve memory and learning in animal models.
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound reduced amyloid-beta accumulation and improved behavioral outcomes.

Study on Cognitive Enhancement

A recent study evaluated the effects of the compound on cognitive function in mice subjected to memory impairment models. The results indicated:

  • Significant improvement in performance on the Morris water maze test.
  • Reduced levels of oxidative stress markers in brain tissues.

Anticancer Research

In vitro studies conducted on pancreatic cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing primarily in substituents and connectivity (Table 1):

Compound Name Molecular Formula Key Structural Differences Reference
Target Compound C₃₃H₃₆N₄O₃ - 3-Benzyl-diazabicyclo[3.3.1]nonane
- Piperazine-ethyl linker with ketone group
2-(2-(4-(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione (9) C₂₆H₃₁N₃O₄ - Dimethylbenzo[d][1,3]dioxol substituent
- Dimethylisoquinoline-dione
2-(2-(4-(3-Hydroxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione (7) C₂₄H₂₈N₃O₃ - 3-Hydroxyphenyl-piperazine
- Dimethylisoquinoline-dione
2-(2-(4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₈H₂₉N₃O₆ - Trimethoxybenzoyl-piperazine
- Unmodified benzo[de]isoquinoline-dione

Table 1. Structural comparison of the target compound with analogues.

Structural and Functional Implications

  • Diazabicyclo vs.
  • Substituent Effects : The trimethoxybenzoyl group in the analogue from introduces strong electron-donating effects, which may improve metabolic stability but reduce aqueous solubility compared to the target compound’s benzyl group.
  • Linker Variations : The ketone group in the target compound’s ethyl-piperazine linker distinguishes it from the ether or hydroxyl-containing linkers in analogues 9 and 7 , affecting conformational dynamics and hydrogen-bonding capacity .

Computational and Experimental Comparison Methods

Similarity Coefficients

  • Tanimoto Coefficient : Widely used for binary fingerprint-based similarity analysis, the target compound shares ~60–75% similarity with analogues 9 and 12 , reflecting conserved piperazine and aromatic motifs .
  • Forbes Coefficient : Highlights greater dissimilarity (~40–50%) due to divergent substituent patterns, underscoring the importance of method selection in cheminformatics .

Graph Isomorphism Networks (GINs)

  • Topological Analysis: GIN-based comparisons reveal that the diazabicyclo[3.3.1]nonane system in the target compound introduces unique graph substructures absent in simpler piperazine derivatives, suggesting distinct pharmacophoric profiles .

Research Findings and Implications

Pharmacological Potential

  • The benzyl and ketone groups in the target molecule may modulate blood-brain barrier permeability compared to hydroxylated derivatives.

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